2-bromo-1-benzothiophene-3-carboxylic acid
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Overview
Description
2-bromo-1-benzothiophene-3-carboxylic acid is a heterocyclic compound that contains both sulfur and bromine atoms within its structure It is a derivative of benzothiophene, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-benzothiophene-3-carboxylic acid typically involves the bromination of benzothiophene derivatives. One common method is the bromination of 1-benzothiophene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvent, catalyst, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-benzothiophene-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiols (RSH), and alkoxides (RO-). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, often in the presence of a catalyst.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, usually in anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiophene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and aldehydes.
Scientific Research Applications
2-bromo-1-benzothiophene-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, and anti-inflammatory activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It is used in the development of organic semiconductors and other materials with electronic properties.
Mechanism of Action
The mechanism of action of 2-bromo-1-benzothiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the carboxylic acid group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-benzothiophene-3-carboxylic acid
- 2-fluoro-1-benzothiophene-3-carboxylic acid
- 2-iodo-1-benzothiophene-3-carboxylic acid
Uniqueness
2-bromo-1-benzothiophene-3-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific types of chemical reactions such as nucleophilic substitution. The bromine atom also influences the compound’s electronic properties, making it useful in materials science applications. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative often exhibits different reactivity and selectivity in chemical reactions.
Properties
CAS No. |
50451-89-3 |
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Molecular Formula |
C9H5BrO2S |
Molecular Weight |
257.1 |
Purity |
95 |
Origin of Product |
United States |
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